![molecular formula C22H23N3O B2815032 N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide CAS No. 903160-12-3](/img/structure/B2815032.png)
N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Dihydropyridines are a class of compounds that are often used in medicine, particularly for the treatment of high blood pressure.
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years . The Fischer indole synthesis is one common method, which involves the reaction of phenylhydrazine with a carbonyl compound . For dihydropyridines, the Hantzsch dihydropyridine synthesis is a well-known method, which involves a multi-component reaction of a β-ketoester, an aldehyde, and ammonia or an ammonium salt.Molecular Structure Analysis
Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Dihydropyridines have a nitrogen-containing heterocyclic ring.Chemical Reactions Analysis
Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom . Dihydropyridines can undergo oxidation to yield pyridine derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Indoles generally have a high melting point and are usually soluble in organic solvents .Scientific Research Applications
Optimization of Chemical Functionalities for Allosteric Modulation
A study by Khurana et al. (2014) focuses on optimizing the chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). The research highlights the importance of specific structural features, such as chain length and electron-withdrawing groups, for binding affinity and cooperativity in allosteric modulation, leading to the identification of potent CB1 modulators (Khurana et al., 2014).
Chemical Modification for Analgesic Activity
Nie et al. (2020) explored the chemical modification and analgesic activity of certain carboxamide derivatives. By replacing specific rings in the parent compound BCTC with different scaffolds, they aimed to improve the pharmacological profile and tolerability, indicating the potential of structural modification in enhancing the analgesic properties of compounds (Nie et al., 2020).
Discovery of Selective and Orally Efficacious Inhibitors
Schroeder et al. (2009) reported on the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, showcasing the process of identifying compounds with improved enzyme potency, solubility, and kinase selectivity through structural substitution. This research underscores the application of dihydropyridine derivatives in developing targeted cancer therapies (Schroeder et al., 2009).
Antimycobacterial Activity of Dihydropyridines
The study by Mohammadpour (2012) focuses on synthesizing dihydropyridines (DHPs) with carboxamides to evaluate their anti-tuberculosis activity. The research found certain compounds with potent activity against Mycobacterium species, comparable to established treatments, highlighting the therapeutic potential of DHP derivatives in tuberculosis management (Mohammadpour, 2012).
Mechanism of Action
properties
IUPAC Name |
N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-16-7-9-18(10-8-16)24-22(26)25-13-11-17(12-14-25)20-15-23-21-6-4-3-5-19(20)21/h3-11,15,23H,2,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONYOPGEFYJDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.